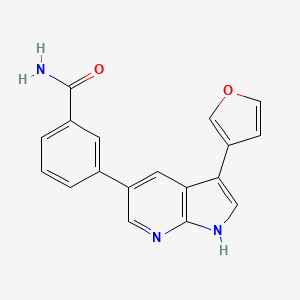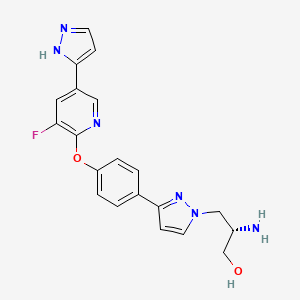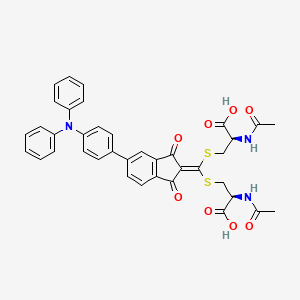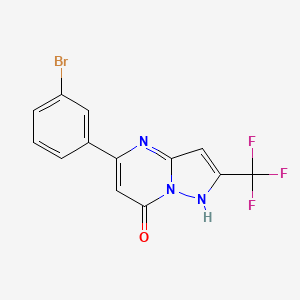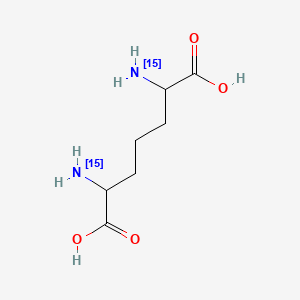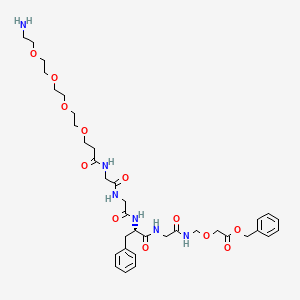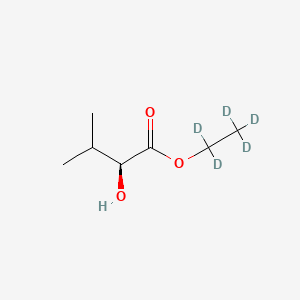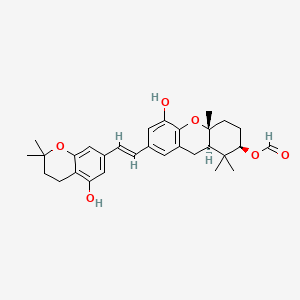
Osbp-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osbp-IN-1 is a compound that targets oxysterol-binding protein (OSBP), a key player in intracellular cholesterol homeostasis and Golgi complex integrity. This compound is a Schweinfurthins analogue and has shown significant antitumor activity . OSBP and its related proteins are involved in the transport and regulation of sterols and phospholipids within cells .
Vorbereitungsmethoden
The synthesis of Osbp-IN-1 involves several steps, starting with the preparation of the core structure of Schweinfurthins. The synthetic route typically includes the formation of a polyoxygenated steroid scaffold, followed by functional group modifications to enhance its binding affinity and specificity for OSBP
Analyse Chemischer Reaktionen
Osbp-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with others to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Osbp-IN-1 has a wide range of scientific research applications:
Wirkmechanismus
Osbp-IN-1 exerts its effects by inhibiting the function of OSBP. OSBP is a lipid transfer protein that controls cholesterol and phosphatidylinositol-4-phosphate (PI4P) exchange at endoplasmic reticulum-Golgi membrane contact sites . By binding to OSBP, this compound disrupts this exchange, leading to alterations in cholesterol homeostasis and Golgi complex integrity. This disruption can induce cell death in cancer cells, contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Osbp-IN-1 is unique compared to other OSBP inhibitors due to its specific structure and binding affinity. Similar compounds include:
OSW-1: Another OSBP inhibitor with antitumor properties.
Itraconazole: An antifungal agent that also targets OSBP.
TTP-8307: An antiviral compound that inhibits OSBP.
These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its potent antitumor activity and specific targeting of OSBP .
Eigenschaften
Molekularformel |
C30H36O6 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
[(2R,4aR,9aR)-5-hydroxy-7-[(E)-2-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthen-2-yl] formate |
InChI |
InChI=1S/C30H36O6/c1-28(2)10-8-21-22(32)13-19(15-24(21)35-28)7-6-18-12-20-16-25-29(3,4)26(34-17-31)9-11-30(25,5)36-27(20)23(33)14-18/h6-7,12-15,17,25-26,32-33H,8-11,16H2,1-5H3/b7-6+/t25-,26-,30-/m1/s1 |
InChI-Schlüssel |
GKACSTTYVBTVFY-JCZAHQRISA-N |
Isomerische SMILES |
C[C@@]12CC[C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CCC(OC5=C4)(C)C)O)O)(C)C)OC=O |
Kanonische SMILES |
CC1(CCC2=C(C=C(C=C2O1)C=CC3=CC4=C(C(=C3)O)OC5(CCC(C(C5C4)(C)C)OC=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



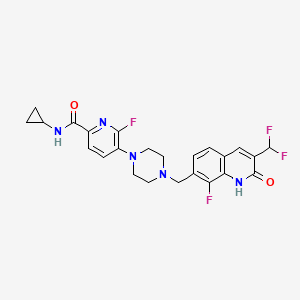
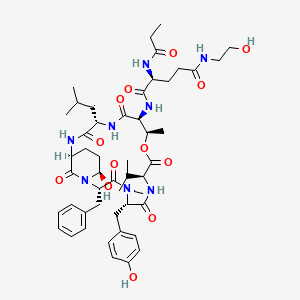
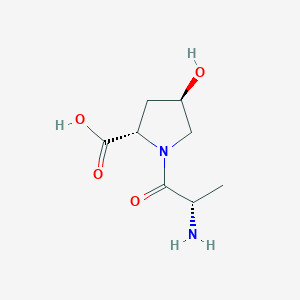

![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
